ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12FNO4S . It is also known by other synonyms such as ETHYL 7-FLUORO-5-(METHYLSULFONYL)-1H-INDOLE-2-CARBOXYLATE and 1H-Indole-2-carboxylic acid, 7-fluoro-5-(methylsulfonyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 7-position with a fluorine atom and at the 5-position with a methylsulfonyl group. Additionally, the 2-position of the indole ring is substituted with a carboxylate group, which is esterified with an ethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.29 and an exact mass of 285.04710720 . It has a melting point of 193-195°C (decomposition) . Computed properties include a XLogP3 of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, a topological polar surface area of 84.6, a heavy atom count of 19, and a complexity of 447 .Scientific Research Applications
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Bioinspired Oxidation of Sulfides
- Application : This research focuses on the oxidation of sulfides into their corresponding sulfoxides and sulfones, a process of great relevance in organic synthesis .
- Method : The methodology involves using a catalyst perselenic acid generated in situ by the oxidation of selenium (IV) oxide in a diluted aqueous solution of hydrogen peroxide as the final oxidant .
- Results : The proposed methodology was investigated using aryl alkyl sulfides, aryl vinyl sulfides, and dialkyl sulfides as substrates, evidencing a good applicability .
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Visible-light-mediated Sulfonylation of Anilines
- Application : This study describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent .
- Method : The sulfonylation of aniline is achieved using visible light and sulfonyl fluoride .
- Results : A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency .
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Design, Synthesis and Fungicidal Activity of Sulfonyl-containing Compounds
- Application : Sulfonyl-containing compounds, which exhibit a broad spectrum of biological activities, play a vital role in medicines and agrochemicals .
- Method : The research and development of sulfonyl derivatives involve the design and synthesis of these compounds .
- Results : A series of thirty-eight 2-substituted phenyl-2-oxo compounds were developed .
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Crystal Structure and Anti-Inflammatory Activity of Sulfonyl-Containing Compounds
- Application : This research focuses on the crystal structure and anti-inflammatory activity of a sulfonyl-containing compound .
- Method : The compound was synthesized according to the literature method . The molecular structure was determined using X-ray crystallography .
- Results : The compound showed promising anti-inflammatory activity .
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Continuous Bioinspired Oxidation of Sulfides
- Application : This study describes a continuous and chemoselective oxidation of sulfides into their corresponding sulfoxides and sulfones .
- Method : The reaction was carried out using SeO2 as the most atom-economical Se-based pre-catalyst, in a liquid–liquid biphasic system at room temperature .
- Results : The scaled-up synthesis of (methylsulfonyl)benzene was demonstrated, leading to its gram-scale preparation .
-
Visible-Light-Mediated Sulfonylation of Anilines
- Application : This research describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent .
- Method : The sulfonylation of aniline is achieved using visible light and sulfonyl fluoride .
- Results : A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency .
-
Crystal Structure and Anti-Inflammatory Activity of Sulfonyl-Containing Compounds
- Application : This research focuses on the crystal structure and anti-inflammatory activity of a sulfonyl-containing compound .
- Method : The compound was synthesized according to the literature method . The molecular structure was determined using X-ray crystallography .
- Results : The compound showed promising anti-inflammatory activity .
-
Continuous Bioinspired Oxidation of Sulfides
- Application : This study describes a continuous and chemoselective oxidation of sulfides into their corresponding sulfoxides and sulfones .
- Method : The reaction was carried out using SeO2 as the most atom-economical Se-based pre-catalyst, in a liquid–liquid biphasic system at room temperature .
- Results : The scaled-up synthesis of (methylsulfonyl)benzene was also demonstrated, leading to its gram-scale preparation .
-
Visible-Light-Mediated Sulfonylation of Anilines
- Application : This research describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent .
- Method : The sulfonylation of aniline is achieved using visible light and sulfonyl fluoride .
- Results : A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency .
Safety And Hazards
properties
IUPAC Name |
ethyl 7-fluoro-5-methylsulfonyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4S/c1-3-18-12(15)10-5-7-4-8(19(2,16)17)6-9(13)11(7)14-10/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSJZNRAUFFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382245 | |
Record name | Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate | |
CAS RN |
849035-83-2 | |
Record name | Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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